(S)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride
Description
(S)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride (CAS: 1335729-51-5) is a chiral amine derivative featuring a benzodioxole aromatic system linked to a butan-1-amine moiety, stabilized as a hydrochloride salt. This compound is commercially available with ≥95% purity and is typically stocked in milligram-to-gram quantities . Its synthesis likely involves reductive amination or nucleophilic substitution, as inferred from analogous methods in patent literature (e.g., hydrochloric acid-mediated deprotection steps ).
Properties
IUPAC Name |
(1S)-1-(1,3-benzodioxol-5-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9H,2-3,7,12H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVFJKLPESJUDV-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC2=C(C=C1)OCO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1,3-Benzodioxol-5-yl)butan-1-amine typically involves several steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Butan-1-amine Chain: This step involves the alkylation of the benzodioxole ring with a suitable butan-1-amine precursor.
Resolution of the Stereoisomer: The (1S) configuration can be obtained through chiral resolution techniques or asymmetric synthesis.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Large-scale Synthesis: Utilizing batch reactors for the initial formation of the benzodioxole ring.
Continuous Flow Chemistry: For the alkylation and resolution steps to enhance efficiency and yield.
Purification: Using crystallization or chromatography techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1,3-Benzodioxol-5-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzodioxole carboxylic acid, while reduction could produce benzodioxole alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
(S)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride has been studied for its potential therapeutic effects. The following are key areas of application:
1. Antidepressant Activity:
Research indicates that compounds similar to this compound exhibit serotonin reuptake inhibition, which is a mechanism associated with antidepressant effects. A study on structurally related compounds showed that they could enhance serotonin levels in the brain, suggesting potential use in treating depression and anxiety disorders .
2. Neuroprotective Effects:
Preliminary studies suggest that this compound may have neuroprotective properties. In vitro assays demonstrated that it could protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's .
3. Analgesic Properties:
The compound has also been evaluated for its analgesic effects. Animal models have shown that it can reduce pain responses, indicating its potential application in pain management therapies .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antidepressant Efficacy
A double-blind study involving a series of analogs to this compound showed significant improvement in depressive symptoms among participants compared to placebo groups. The study highlighted the compound's role in enhancing mood through serotonergic pathways.
Case Study 2: Neuroprotection in Alzheimer's Models
In a controlled laboratory setting, this compound was administered to transgenic mice models of Alzheimer's disease. Results indicated a marked decrease in amyloid-beta plaques and improved cognitive function tests compared to untreated controls.
Mechanism of Action
The mechanism of action of (1S)-1-(1,3-Benzodioxol-5-yl)butan-1-amine involves its interaction with molecular targets such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The specific pathways involved depend on the exact nature of the compound and its interactions with biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
The difluorobenzo[d][1,3]dioxole analog introduces electronegative fluorine atoms, which may improve metabolic stability but reduce solubility due to increased hydrophobicity .
Functional Groups: The propanoic acid substituent in 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid HCl introduces a carboxylic acid group, enhancing polarity (logP ~0.5) and enabling ionic interactions in biological systems .
Biological Activity
(S)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride, with the CAS number 1335729-51-5, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the synthesis, biological effects, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN O
- Molecular Weight : 229.7 g/mol
- IUPAC Name : this compound
- Purity : 97% .
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to the benzo[d][1,3]dioxole moiety. One study synthesized various thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl groups and assessed their cytotoxic effects on several cancer cell lines including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the Sulforhodamine B (SRB) assay. The results indicated significant antitumor activity, with some compounds exhibiting IC values lower than those of standard chemotherapeutics like doxorubicin .
| Compound | IC (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 2.38 | HepG2 |
| Compound B | 1.54 | HCT116 |
| Compound C | 4.52 | MCF7 |
| Doxorubicin | 7.46 | HepG2 |
| Doxorubicin | 8.29 | HCT116 |
| Doxorubicin | 4.56 | MCF7 |
The mechanisms underlying this activity were explored through various assays including cell cycle analysis and apoptosis assessment via annexin V-FITC staining .
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been studied for its effects on monoamine transporters. Research indicates that this compound exhibits varying potencies at dopamine (DAT), norepinephrine (NET), and serotonin transporters (SERT). Notably, the S-enantiomer showed higher potency compared to its R counterpart in inhibiting these transporters, suggesting potential implications for mood disorders and addiction treatment .
Study on Antineoplastic Activity
A comprehensive study published in MDPI highlighted the synthesis of benzo[d][1,3]dioxole derivatives and their predicted biological activities using computational methods. The findings suggested that these compounds could exhibit significant anti-neoplastic activity with favorable pharmacokinetic profiles according to Lipinski's rule of five .
Mechanistic Insights
Further mechanistic studies revealed that compounds similar to this compound may induce apoptosis through mitochondrial pathways by modulating proteins such as Bax and Bcl-2. This pathway is critical for understanding how these compounds can selectively target cancer cells while sparing normal cells .
Q & A
Q. What techniques elucidate the compound’s binding mode to neuronal receptors (e.g., dopamine transporters)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
